molecular formula C7H3FIN3O2 B12842750 6-Fluoro-3-iodo-5-nitro-1h-indazole

6-Fluoro-3-iodo-5-nitro-1h-indazole

Cat. No.: B12842750
M. Wt: 307.02 g/mol
InChI Key: NZALAQSSAMQTDG-UHFFFAOYSA-N
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Description

6-Fluoro-3-iodo-5-nitro-1H-indazole (CAS 633333-51-4) is a synthetically versatile indazole derivative of significant interest in advanced chemical and pharmaceutical research. With a molecular formula of C 7 H 3 FIN 3 O 2 and a molecular weight of 307.02 g/mol, this compound serves as a key multifunctional scaffold for the synthesis of complex molecules . The indazole core is recognized as a "privileged structure" in drug discovery, known for its ability to impart biological activity across a range of therapeutic areas . Marketed drugs featuring the indazole motif include kinase inhibitors such as Pazopanib and Axitinib for cancer therapy, and Granisetron as an antiemetic . The specific substitution pattern on this compound enhances its research value: the electron-withdrawing nitro and fluoro groups influence the molecule's electronic characteristics and can be crucial for target binding, while the iodine atom at the 3-position provides a reactive handle for further structural diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) . This makes it an ideal intermediate for generating a library of novel compounds for biological screening. Research on related halogenated and nitro-substituted indazoles indicates potential applications as inhibitors for various biological targets. Some indazole derivatives are potent inhibitors of nitric oxide synthase (NOS) isoforms, which are important in cardiovascular, neurological, and immune system pathologies . Other studies explore indazoles as kinase inhibitors, antibacterial agents, and anti-inflammatory compounds . Product Use Statement: This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3FIN3O2

Molecular Weight

307.02 g/mol

IUPAC Name

6-fluoro-3-iodo-5-nitro-2H-indazole

InChI

InChI=1S/C7H3FIN3O2/c8-4-2-5-3(7(9)11-10-5)1-6(4)12(13)14/h1-2H,(H,10,11)

InChI Key

NZALAQSSAMQTDG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=NNC(=C21)I)F)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 6 Fluoro 3 Iodo 5 Nitro 1h Indazole and Analogous Indazole Derivatives

Strategies for the Construction of the 1H-Indazole Core

The formation of the 1H-indazole ring system is the foundational step in the synthesis of its derivatives. Various strategies have been developed, broadly categorized into cyclization reactions to form the core and subsequent functionalization of a pre-formed indazole scaffold.

Cyclization Reactions for Indazole Ring Formation

A variety of cyclization reactions are employed to construct the 1H-indazole core, often starting from appropriately substituted benzene (B151609) derivatives. These methods provide a versatile entry to the indazole ring system.

One common approach involves the cyclization of arylhydrazones . For instance, an electrochemical radical Csp²–H/N–H cyclization of arylhydrazones has been developed to synthesize a range of 1H-indazole derivatives in moderate to good yields. rsc.orgkfupm.edu.sa Another method utilizes the reaction of 2-haloacetophenones with methyl hydrazine, catalyzed by copper oxide, followed by intramolecular dehydration-cyclization. chemicalbook.com

The Davis-Beirut reaction and related methodologies offer another pathway. The reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives provides indazoles in very good yields through a metal-free, one-pot process that is operationally simple and tolerant of various functional groups. organic-chemistry.org

Furthermore, [3+2] cycloaddition reactions are a powerful tool for indazole synthesis. The reaction of diazo compounds with arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, offers a direct route to a wide array of substituted indazoles under mild conditions. organic-chemistry.org Similarly, 1,3-dipolar cycloadditions between α-substituted α-diazomethylphosphonates and arynes efficiently produce 3-substituted-1H-indazoles. organic-chemistry.org

A scalable, three-step approach to a 5-bromo-4-fluoro-1-methyl-1H-indazole has been reported, starting from a trisubstituted benzene derivative. This process involves ortho-directed lithiation, hydrazone formation, and an intramolecular Ullmann-type reaction. thieme-connect.com

Starting Material Reaction Type Key Reagents/Catalysts Product Type Reference
ArylhydrazonesElectrochemical Csp²–H/N–H cyclizationElectrochemical anodic oxidation1H-Indazole derivatives rsc.orgkfupm.edu.sa
2-HaloacetophenonesAmination and intramolecular dehydration-cyclizationMethyl hydrazine, CuO1H-Indazoles chemicalbook.com
2-AminophenonesCondensation-cyclizationHydroxylamine derivatives1H-Indazoles organic-chemistry.org
o-(Trimethylsilyl)aryl triflates and diazo compounds[3+2] CycloadditionCsF or TBAFSubstituted indazoles organic-chemistry.org
Trisubstituted benzeneOrtho-directed lithiation, hydrazone formation, Ullmann reactionn-BuLi, DMF, methyl hydrazine, Cu catalyst5-Bromo-4-fluoro-1-methyl-1H-indazole thieme-connect.com

Functionalization of Pre-formed Indazole Scaffolds

Once the 1H-indazole core is established, it can be further modified to introduce desired substituents. This approach is particularly useful for creating a library of analogs from a common intermediate. The reactivity of the indazole ring allows for selective functionalization at various positions. nih.gov

The N-H group of the indazole ring can be alkylated or acylated. mdpi.com Direct alkylation of 1H-indazoles can lead to a mixture of N-1 and N-2 substituted products, and achieving regioselectivity can be challenging. beilstein-journals.orgnih.gov However, specific conditions have been developed to favor one isomer over the other. For example, using sodium hydride in tetrahydrofuran (B95107) has shown to be effective for N-1 selective alkylation. nih.govbeilstein-journals.org

C-H functionalization is another powerful strategy. Direct catalytic functionalization of indazoles is a straightforward approach to introduce various groups onto the ring. scilit.com For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to introduce aryl or heteroaryl groups at specific positions, often after a halogenation step. mdpi.commdpi.comresearchgate.net

Regioselective Introduction of Fluorine at the C-6 Position of the 1H-Indazole Ring

The introduction of a fluorine atom at the C-6 position of the indazole ring is a key step in the synthesis of 6-fluoro-3-iodo-5-nitro-1H-indazole. This is typically achieved through electrophilic fluorination or by starting with a pre-fluorinated precursor.

One common strategy involves the nitration of a 6-fluoro-indazole derivative. The synthesis of 6-nitroindazole (B21905) derivatives from 2-methylacetanilides via nitrosation and ring closure is a known process. google.com For the target molecule, starting with a 4-fluoro-2-methylaniline (B1329321) derivative would be a plausible route.

Another approach is the direct fluorination of a pre-formed indazole. While direct C-H fluorination can be challenging, methods using reagents like Selectfluor have been developed for the regioselective fluorination of various heterocyclic systems. mdpi.com The electronic properties of the substituents already present on the indazole ring will direct the position of fluorination. In the case of a 5-nitro-1H-indazole, the nitro group is a meta-director, which would not favor fluorination at the C-6 position. Therefore, the fluorine is more likely introduced before the nitration step.

A patent describes a method for preparing 6-iodo-3-substituted-1H-indazoles where a 6-amino group is converted to a diazonium salt and then displaced by iodide. google.com A similar strategy could potentially be employed for fluorination using appropriate reagents.

Regioselective Introduction of Iodine at the C-3 Position of the 1H-Indazole Ring

The C-3 position of the indazole ring is susceptible to electrophilic substitution, making direct iodination a feasible strategy.

Direct Iodination Protocols

Direct iodination of the 1H-indazole core is a common and effective method for introducing an iodine atom at the C-3 position. This reaction is typically carried out using molecular iodine (I₂) in the presence of a base. chim.it

A widely used procedure involves treating the indazole with iodine and potassium hydroxide (B78521) (KOH) in a polar solvent like dimethylformamide (DMF). mdpi.commdpi.com This method has been successfully applied to various substituted indazoles, including 6-nitroindazole, to produce the corresponding 3-iodo derivatives in good yields. google.comchim.it Other bases such as potassium carbonate can also be used. chim.it

N-Iodosuccinimide (NIS) is another effective iodinating agent that can be used under basic conditions to achieve C-3 iodination. chim.it

Indazole Substrate Iodinating Agent Base Solvent Product Reference
1H-IndazoleI₂KOHDMF3-Iodo-1H-indazole mdpi.commdpi.com
6-NitroindazoleI₂K₂CO₃DMF3-Iodo-6-nitroindazole google.com
6-BromoindazoleI₂KOHDMF6-Bromo-3-iodoindazole chim.it
5-MethoxyindazoleI₂KOHDioxane5-Methoxy-3-iodoindazole chim.it
5-BromoindazoleNISKOHDichloromethane5-Bromo-3-iodoindazole chim.it

Metal-Catalyzed Iodination Approaches

While direct iodination is often efficient, metal-catalyzed methods can offer alternative pathways, particularly for more complex substrates or when direct methods fail. However, for the C-3 iodination of indazoles, direct electrophilic iodination is the most commonly reported and straightforward approach. The literature reviewed did not provide specific examples of metal-catalyzed C-3 iodination of indazoles, as direct iodination protocols are generally very effective. chim.it

The synthesis of 3-iodoindazoles is a crucial step for further functionalization. The C-I bond can readily participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, allowing for the introduction of a wide range of substituents at the C-3 position. mdpi.comresearchgate.netchim.it This highlights the synthetic utility of 3-iodoindazole intermediates in the generation of diverse chemical libraries.

Regioselective Introduction of the Nitro Group at the C-5 Position of the 1H-Indazole Ring

The precise placement of a nitro group at the C-5 position of the 1H-indazole ring is a critical step in the synthesis of the target compound and its analogues. This functionalization can be achieved either by direct nitration of a pre-existing indazole core or by constructing the heterocyclic ring from a precursor that already contains the nitro group in the correct position.

Nitration Reactions of Indazole Precursors

Direct nitration of the indazole ring is a common method for introducing a nitro group. The regiochemical outcome of this electrophilic substitution is highly dependent on the reaction conditions and the nature of the substituents already present on the indazole scaffold.

The nitration of unsubstituted 1H-indazole typically yields a mixture of isomers, with the 5-nitro and 3-nitro derivatives being the main products. Studies on the kinetics of indazole nitration in sulfuric acid have shown that the reaction proceeds through the conjugate acid of indazole. rsc.org The protonation state of the indazole influences the position of the incoming nitro group. While some conditions favor C-3 nitration, careful selection of reagents and conditions can enhance the yield of the desired C-5 isomer. chim.itacs.org For instance, the synthesis of 5-nitro-1H-indazole has been well-documented, forming a key building block for more complex derivatives. mdpi.com

The presence of a directing group, such as a fluorine atom at the C-6 position, significantly influences the regioselectivity of the nitration. For a precursor like 6-fluoro-1H-indazole, the electron-withdrawing nature of fluorine deactivates the ring towards electrophilic substitution but directs incoming electrophiles primarily to the C-5 and C-7 positions. This allows for a more controlled introduction of the nitro group at the C-5 position.

Alternative nitrating agents have been explored to improve regioselectivity and mildness of the reaction conditions. Ferric nitrate, for example, has been successfully employed for the regioselective C-5 nitration of N-protected indolines, a related heterocyclic system, suggesting its potential applicability to indazole substrates. figshare.com

PrecursorNitrating Agent/ConditionsMajor Product(s)Reference
1H-IndazoleMixed Acid (HNO₃/H₂SO₄)Mixture of 3-nitro and 5-nitro-1H-indazole rsc.orgacs.org
2-Fluoro-5-nitrobenzaldehydeHydrazine hydrate, then cyclization5-Nitro-1H-indazole mdpi.com
N-protected IndolinesFerric nitrateRegioselective C5-nitration figshare.com
2H-IndazolesFe(NO₃)₃, TEMPO, O₂Radical C3-nitration chim.it

Reductive Cyclization Strategies in Indazole Synthesis

An alternative and often more regioselective approach to synthesizing 5-nitroindazoles is through the cyclization of appropriately substituted ortho-nitroaryl precursors. This strategy builds the indazole ring with the nitro group already in place, circumventing the potential for isomeric mixtures associated with direct nitration.

A widely used method involves the reductive cyclization of o-nitroarenes. nih.gov For example, o-nitro-ketoximes can be converted to 1H-indazoles through reaction with carbon monoxide catalyzed by iron carbonyl complexes. semanticscholar.orgresearchgate.net To synthesize a 6-fluoro-5-nitro-1H-indazole derivative via this route, one would start with a precursor such as a (2-formyl-5-fluoro-4-nitrophenyl)ketone oxime.

Another powerful technique is the Cadogan reaction, which involves the deoxygenative cyclization of o-nitrobenzylidene amines or related compounds using phosphine (B1218219) reagents. nih.govorganic-chemistry.org This has been developed into catalytic versions, enhancing the sustainability of the process. Similarly, organophosphorus-mediated reductive cyclization of substituted 2-nitrobenzamidines has been shown to produce 3-amino-2H-indazoles efficiently. nih.gov These methods highlight a versatile strategy where the final indazole product's substitution pattern is determined by the choice of the starting aromatic precursor.

Precursor TypeReagents/CatalystIndazole Product TypeReference
o-Nitro-ketoximesCO, [Cp*Fe(CO)₂]₂1H-Indazoles semanticscholar.org
ortho-Imino-nitrobenzeneTri-n-butylphosphine2H-Indazoles organic-chemistry.org
2-Substituted NitroarenesPd(OAc)₂, phenanthroline, CO2H-Indazoles nih.gov
Substituted HydrazonesOrganophosphorus reagents2H-Indazol-2-amines nih.gov

Advanced Synthetic Protocols and Catalytic Approaches for this compound

Once the 6-fluoro-5-nitro-1H-indazole core is synthesized, the introduction of an iodine atom at the C-3 position is required. Furthermore, modern catalytic methods offer powerful tools for the functionalization of the indazole ring, enabling the synthesis of a diverse array of analogues.

Palladium-Catalyzed Coupling Reactions in Indazole Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the functionalization of indazoles. For the synthesis of this compound, a direct iodination followed by palladium-catalyzed cross-coupling is a common and effective strategy.

The C-3 position of the indazole ring can be directly iodinated. For example, 6-nitroindazole can be treated with iodine (I₂) in the presence of a base like potassium carbonate to yield 3-iodo-6-nitroindazole. google.com This protocol is adaptable to the 6-fluoro-5-nitro-1H-indazole substrate. The resulting 3-iodoindazole is a versatile intermediate for various palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, allowing for the introduction of a wide range of substituents at the C-3 position. google.com

Direct C-H functionalization using palladium catalysis offers an alternative, more atom-economical route. While direct C-3 iodination is less common, methods for the direct C-3 arylation of 1H-indazoles using palladium catalysts have been developed, demonstrating the feasibility of activating the C3-H bond. mdpi.com Palladium-catalyzed domino reactions have also been devised to construct complex indazole derivatives, such as 3-amino-2H-indazoles from 2-halobenzonitriles and hydrazines, showcasing the power of this catalyst system. nih.gov

Reaction TypeIndazole SubstrateCatalyst SystemProductReference
Iodination6-NitroindazoleI₂, K₂CO₃3-Iodo-6-nitroindazole google.com
Heck Reaction3-Iodo-6-nitro-1-(THP)-1H-indazolePd(OAc)₂, tri-o-tolylphosphine (B155546)C3-Vinyl-indazole google.com
Direct C3 Arylation1H-IndazolePd(OAc)₂, PPh₃C3-Aryl-1H-indazole mdpi.com
Domino Reaction (Amination/Cyclization)2-HalobenzonitrilesPalladium catalyst3-Amino-2H-indazoles nih.gov

Rhodium- and Copper-Catalyzed C-H Activation in Indazole Chemistry

Rhodium and copper catalysts have emerged as powerful tools for C-H activation, providing novel pathways for the synthesis and functionalization of indazoles. bits-pilani.ac.inrsc.org These methods often feature high efficiency and broad functional group tolerance.

Rhodium(III)-catalyzed C-H activation and annulation is a prominent strategy for constructing the indazole core. nih.govmdpi.com For instance, the reaction of benzimidates with nitrosobenzenes, catalyzed by a Rh(III)/Cu(II) system, provides access to 1H-indazoles through a sequence of C-H activation and intramolecular cyclization. nih.govmdpi.com Azobenzenes can also be coupled with aldehydes or allenes in the presence of rhodium catalysts to afford a variety of substituted indazoles. nih.govacs.orgrsc.org

Copper catalysis is particularly notable for its cost-effectiveness and unique reactivity. rsc.org Copper-catalyzed methods have been developed for the C-3 amination of 2H-indazoles, enabling the synthesis of complex indazole-containing structures. nih.gov Copper salts are also frequently used as co-catalysts or oxidants in rhodium-catalyzed C-H activation cycles. nih.govmdpi.com These catalytic systems represent the cutting edge of heterocycle synthesis, allowing for the construction of functionalized indazoles that would be challenging to access through traditional means.

Catalyst SystemTransformationStarting MaterialsProduct TypeReference
Rh(III)/Cu(II)C-H Activation/AnnulationEthyl benzimidates, Nitrosobenzenes1H-Indazoles nih.govmdpi.com
Rh(III)C-H Addition/CyclizationAzobenzenes, AldehydesN-Aryl-2H-indazoles nih.govacs.org
Rh(III)AnnulationPhthalazinones, AllenesIndazoles with quaternary carbon nih.govrsc.org
CopperRegioselective C-H Amination2H-IndazolesIndazole-containing indazol-3(2H)-ones nih.gov

Metal-Free Catalyzed Processes for Indazole Functionalization

Driven by the principles of green chemistry, significant effort has been directed towards developing metal-free catalytic systems for indazole synthesis and functionalization. These methods avoid the cost and potential toxicity associated with transition metals.

Photocatalysis has emerged as a powerful metal-free approach. For example, the C-3 arylation of 2H-indazoles can be achieved using organic dyes like Eosin Y under visible light irradiation, reacting with aryldiazonium salts. chim.it This reaction can be performed in both batch and continuous-flow setups, offering a mild and efficient functionalization pathway.

Electrochemical synthesis provides another sustainable alternative. The selective electrochemical synthesis of 1H-indazoles and their corresponding N-oxides has been described, with subsequent C-H functionalization possible under metal-free conditions. researchgate.net Organocatalysis has also made contributions; for instance, phosphine-catalyzed reductive cyclizations, such as the Cadogan reaction, can be performed without a metal catalyst, using a terminal reductant. organic-chemistry.org These advanced protocols are expanding the toolkit for chemists, enabling the synthesis of functionalized indazoles through more environmentally benign processes.

MethodologyTransformationReagents/ConditionsProduct TypeReference
PhotocatalysisC3-ArylationEosin Y, Aryldiazonium salts, Green LED3-Aryl-2H-indazoles chim.it
ElectrochemistrySynthesis & C-H FunctionalizationReticulated vitreous carbon cathode1H-Indazoles and N-oxides researchgate.net
OrganocatalysisDeoxygenative CyclizationPhosphine catalyst, Phenylsilane2H-Indazoles organic-chemistry.org

Single-Atom Catalysis in Expedient 1H-Indazole Synthesis

Single-atom catalysts (SACs) represent a modern frontier in heterogeneous catalysis, offering maximum atom-utilization efficiency, high selectivity, and outstanding catalytic activity. rsc.org These catalysts, where individual metal atoms are dispersed on a support material, bridge the gap between homogeneous and heterogeneous catalysis. researchgate.net While extensively studied for energy-related applications, the use of SACs in the liquid-phase construction of complex, medicinally important molecules like 1H-indazoles has been less common. thieme.de

A significant breakthrough in this area is the use of single-atom platinum catalysts for the expedient synthesis of 1H-indazole scaffolds. thieme.de Researchers have demonstrated that platinum single atoms anchored on defect-rich cerium dioxide (CeO₂) nanorods (Pt₁/CeO₂) can effectively catalyze the E-selective hydrogenation of α-diazoesters to produce unprotected E-α-hydrazone esters. thieme.de These hydrazones are crucial precursors for 1H-indazoles, but their stereoselective synthesis is often challenging with conventional methods. thieme.de

The Pt₁/CeO₂ catalytic system utilizes ammonia (B1221849) borane (B79455) (NH₃·BH₃) as a hydrogen source and operates under mild conditions. thieme.de This method tolerates a wide range of reducible functional groups and benefits from the stability of the catalyst, which is enhanced by the unique properties of the CeO₂ support. thieme.de The resulting E-α-hydrazone esters can then be readily converted into various 1H-indazole-3-carboxylates. This two-pot sequence has been successfully applied to the concise synthesis of biologically active molecules, including the anti-cancer agent Lonidamine and a key intermediate for Gamendazole, a male contraceptive drug candidate. thieme.de

The preparation of SACs is a critical aspect of their application. High-temperature pyrolysis is a common and reliable method for dispersing metal atoms on a support, often a carbon-based material doped with heteroatoms like nitrogen, phosphorus, or sulfur. frontiersin.orgoaepublish.com These heteroatoms can create defect sites that stabilize the single metal atoms and prevent their aggregation during the high-temperature process. frontiersin.org Other methods for synthesizing SACs include impregnation, atomic layer deposition (ALD), and gas migration strategies. frontiersin.orgoaepublish.com The development of robust and stable SACs capable of functioning efficiently in liquid-phase organic synthesis opens new avenues for the construction of valuable heterocyclic compounds. thieme.de

Spectroscopic and Crystallographic Characterization of 6 Fluoro 3 Iodo 5 Nitro 1h Indazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 6-Fluoro-3-iodo-5-nitro-1H-indazole, a combination of 1D and 2D NMR experiments is essential for an unambiguous assignment of its structure.

The 1H NMR spectrum provides information on the number, environment, and coupling interactions of protons. For this compound, two aromatic protons and one N-H proton are expected.

N-H Proton: The proton attached to the nitrogen of the indazole ring (N1-H) is typically observed as a broad singlet at a significantly downfield chemical shift, often above 13 ppm in a solvent like DMSO-d6. nih.gov This deshielding is due to the acidic nature of the proton and its involvement in intermolecular hydrogen bonding.

Aromatic Protons: The molecule has two protons on the benzene (B151609) ring, at positions C4 and C7.

H-4: This proton is expected to appear as a doublet due to coupling with the fluorine atom at C6, a phenomenon known as four-bond coupling (⁴JHF). The powerful electron-withdrawing effect of the adjacent nitro group (NO₂) at C5 will cause a significant downfield shift for this proton.

H-7: This proton is adjacent to the fluorine atom at C6 and will exhibit a larger coupling, appearing as a doublet with a characteristic three-bond coupling constant (³JHF).

The strong electron-withdrawing nature of both the nitro and fluoro groups leads to a general deshielding of all aromatic protons compared to unsubstituted indazole. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Notes
N1-H >13.0 Broad Singlet (br s) - Chemical shift is solvent-dependent. nih.gov
H-4 8.0 - 8.5 Doublet (d) ⁴JHF ≈ 2-4 Hz Deshielded by adjacent NO₂ group.

The ¹³C NMR spectrum is crucial for confirming the carbon framework of the molecule. The spectrum for this compound would display seven distinct signals corresponding to the seven carbon atoms of the indazole ring system.

C-I Bond (C-3): The carbon atom bonded to iodine (C-3) is expected to show a signal at a relatively upfield position (around 90 ppm) compared to an unsubstituted C-3. This is a result of the 'heavy atom effect' where the large electron cloud of the iodine atom induces an upfield shift. researchgate.net

C-F Bond (C-6): The carbon atom directly attached to fluorine (C-6) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-260 Hz. Its chemical shift will be significantly downfield due to the high electronegativity of fluorine.

C-NO₂ Bond (C-5): The carbon bearing the nitro group (C-5) will also be strongly deshielded and shifted downfield.

Other Carbons: The remaining carbon atoms (C-4, C-7, C-3a, C-7a) will also show splitting due to two- or three-bond couplings with the fluorine atom (²JCF, ³JCF), which aids in their assignment. The chemical shifts of these carbons are influenced by the combined electronic effects of the substituents. nih.govresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to F) Notes
C-3 ~90 Singlet (or very small d) Upfield shift due to heavy atom effect of iodine. researchgate.net
C-3a 140 - 145 Doublet Bridgehead carbon.
C-4 120 - 125 Doublet
C-5 145 - 150 Doublet Deshielded by NO₂ and F groups.
C-6 150 - 155 Doublet (large ¹JCF) Deshielded by F and NO₂ groups.
C-7 110 - 115 Doublet

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. huji.ac.il For this compound, which contains a single fluorine atom, the ¹⁹F NMR spectrum provides straightforward yet vital information.

In a proton-decoupled spectrum, a single sharp signal would be observed. In the proton-coupled spectrum, this signal would appear as a doublet due to the three-bond coupling (³JHF) with the proton at the C-7 position. nih.gov The chemical shift of the fluorine signal is influenced by the electronic environment of the aromatic ring, including the effects of the nitro and iodo substituents. The presence of the electron-withdrawing nitro group would typically shift the fluorine resonance relative to a simpler fluoroaromatic compound. rsc.orgreddit.com

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) coupling networks. youtube.com For this molecule, it would primarily be used to confirm any potential long-range coupling between H-4 and H-7, although this is often weak in aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the H-4 signal to the C-4 signal and the H-7 signal to the C-7 signal, simplifying the assignment of the protonated carbons. youtube.com

H-4 correlating to C-5, C-6, and the bridgehead carbon C-3a.

H-7 correlating to C-5, C-6, and the bridgehead carbon C-7a.

The N1-H proton correlating to C-3 and C-7a. These correlations allow for the complete and unambiguous assignment of the quaternary (non-protonated) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between nuclei. It could be used to confirm that H-7 is spatially close to the N1-H proton, consistent with the proposed indazole structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is an excellent tool for identifying the functional groups present. vscht.cz The IR spectrum of this compound would exhibit several characteristic absorption bands.

N-H Stretch: A broad absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of the N-H stretching vibration in the indazole ring. The broadness is due to hydrogen bonding.

Aromatic C-H Stretch: Sharp peaks appearing just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) correspond to the C-H stretching vibrations of the aromatic ring. mdpi.com

NO₂ Stretches: The nitro group is a strong IR absorber and provides two distinct, intense bands:

Asymmetric stretch (νas): 1500-1560 cm⁻¹. esisresearch.org

Symmetric stretch (νs): 1335-1385 cm⁻¹. esisresearch.orgmdpi.com These two bands are highly diagnostic for the presence of a nitroaromatic compound.

C=C Aromatic Ring Stretches: Multiple bands of medium to weak intensity in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond vibrations within the fused aromatic rings. rsc.org

C-F Stretch: A strong absorption band in the 1250-1000 cm⁻¹ region is indicative of the C-F bond stretch.

C-N Stretch: Vibrations corresponding to C-N stretching are typically found in the 1330–1260 cm⁻¹ region. esisresearch.org

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Medium, Broad
Aromatic C-H Stretch 3050 - 3150 Weak to Medium
Nitro (NO₂) Asymmetric Stretch 1500 - 1560 Strong
Nitro (NO₂) Symmetric Stretch 1335 - 1385 Strong
Aromatic C=C Ring Stretch 1450 - 1600 Medium to Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular formula for this compound is C₇H₃FIN₃O₂.

Molecular Ion Peak (M⁺): The calculated monoisotopic mass is approximately 322.92 g/mol . A high-resolution mass spectrometer (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

Fragmentation Pattern: The fragmentation of the molecular ion in the mass spectrometer would likely proceed through several predictable pathways based on the substituents. whitman.edu

Loss of NO₂: A very common fragmentation for nitroaromatic compounds is the loss of the nitro group as a radical (•NO₂), resulting in a fragment ion at [M - 46]⁺. youtube.com

Loss of I: Cleavage of the C-I bond would lead to the loss of an iodine radical (•I), giving a fragment at [M - 127]⁺.

Loss of NO: Another possible fragmentation pathway for nitro groups is the loss of a nitric oxide radical (•NO), leading to a peak at [M - 30]⁺. nih.gov

Loss of Halogen + CO: Subsequent fragmentation of the indazole ring structure itself can occur, often involving the loss of small, stable molecules.

Table 4: Predicted Key Mass Spectrometry Fragments

m/z Value (Nominal) Identity Notes
323 [M+H]⁺ Protonated molecule, common in ESI.
322 [M]⁺• Molecular ion peak, common in EI.
276 [M - NO₂]⁺ Loss of the nitro group. youtube.com
292 [M - NO]⁺• Loss of nitric oxide. nih.gov
195 [M - I]⁺ Loss of the iodine atom.

Table of Mentioned Compounds

Compound Name
This compound
Indazole
4-nitro-1H-indazole
5-nitro-1H-indazole
6-nitro-1H-indazole

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise data on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the structure and properties of crystalline materials.

The indazole scaffold can exist in two primary tautomeric forms: 1H- and 2H-indazoles. nih.gov For most derivatives, the 1H-tautomer, characterized by a benzenoid structure, is thermodynamically more stable and predominates in the solid state, gas phase, and solution. nih.gov X-ray crystallography definitively confirms the tautomeric form present in a crystal. Studies on various 1H-indazoles have consistently shown the presence of N–H···N hydrogen bonds, which are a defining feature of their crystal structures. csic.es These hydrogen bonds lead to the formation of supramolecular assemblies such as dimers, trimers, or catemers (chains). csic.esresearchgate.net For example, 3-methyl-1H-indazole forms hydrogen-bonded dimers in the crystal, while other fluorinated indazoles can form helical catemers. csic.es In some cases, intramolecular hydrogen bonds can stabilize the less common 2H-tautomer, particularly in nonpolar solvents. nih.gov

While a specific crystal structure for this compound is not publicly available, its molecular conformation and crystal packing can be inferred from related structures. The indazole ring system itself is essentially planar. researchgate.net In the case of 1-allyl-6-nitro-1H-indazole, the fused ring system is nearly planar, with the nitro group exhibiting a slight dihedral angle with respect to the ring. researchgate.net

The crystal packing of this compound would be significantly influenced by intermolecular forces. The N-H group is a potent hydrogen bond donor, likely forming N-H···O bonds with the nitro group of an adjacent molecule. This is a common motif in nitro-substituted heterocyclic compounds. Additionally, non-classical C-H···O hydrogen bonds can further stabilize the crystal structure, as observed in 1-allyl-6-nitro-1H-indazole where they form an extended tape-like motif. researchgate.net The presence of a heavy iodine atom introduces the possibility of halogen bonding, a directional interaction between the electrophilic region of the iodine and a nucleophilic site on a neighboring molecule, which can play a crucial role in directing the crystal packing.

Below is a table of representative crystallographic data for a related substituted indazole, 1-allyl-6-nitro-1H-indazole, to provide an example of typical parameters.

Table 1: Crystallographic Data for 1-Allyl-6-nitro-1H-indazole. researchgate.net

Parameter Value
Empirical Formula C₁₀H₉N₃O₂
Formula Weight 203.20
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.3891 (3)
b (Å) 12.0009 (4)
c (Å) 7.5583 (2)
β (°) 98.428 (1)
Volume (ų) 931.59 (5)
Z 4
Calculated Density (g/cm³) 1.450

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower to higher energy molecular orbitals, and the wavelengths of maximum absorbance (λmax) are characteristic of the molecule's electronic structure.

For aromatic compounds like this compound, the UV-Vis spectrum is expected to show distinct absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically high in intensity, originate from the conjugated π-system of the indazole ring. The n → π* transitions are generally weaker and arise from the excitation of non-bonding electrons, such as those on the nitrogen atoms of the indazole ring and the oxygen atoms of the nitro group.

The substituents on the indazole ring have a profound effect on the spectrum. The nitro group, a strong chromophore and electron-withdrawing group, is known to cause a bathochromic shift (shift to longer wavelengths) of the absorption bands. For instance, studies on nitrobenzaldehydes show characteristic weak n → π* transitions around 350 nm, intermediate intensity π → π* transitions within the benzene ring around 300 nm, and strong π → π* absorptions involving the nitro and benzene groups around 250 nm. rsc.org The fluoro and iodo substituents will also influence the electronic transitions through their inductive and resonance effects. A comprehensive study on the UV absorption spectra of indazole and its derivatives provides a foundational understanding of these electronic behaviors. acs.org

The following table presents hypothetical UV-Visible spectral data for this compound based on the analysis of similar nitroaromatic compounds.

Table 2: Hypothetical UV-Visible Spectral Data for this compound.

λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Type of Transition
~260 High π → π*
~340 Moderate π → π*
~410 Low n → π*

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1H-indazoles
2H-indazoles
3-methyl-1H-indazole

Computational and Theoretical Chemistry Studies on 6 Fluoro 3 Iodo 5 Nitro 1h Indazole and Its Electronic Structure

Density Functional Theory (DFT) Calculations for Molecular and Electronic Properties

Density Functional Theory (DFT) has become a important method in quantum chemistry for investigating the electronic structure and properties of molecules. researchgate.net DFT calculations offer a balance between accuracy and computational cost, making them suitable for studying relatively large molecules like substituted indazoles.

A fundamental step in computational chemistry is the optimization of the molecular geometry to find the most stable arrangement of atoms. For indazole derivatives, a key aspect is the study of annular tautomerism between the 1H and 2H forms. nih.gov Theoretical calculations have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. nih.govchemicalbook.com For the parent indazole, the energy difference is reported to be around 15 kJ·mol–1. nih.gov

In the case of 6-Fluoro-3-iodo-5-nitro-1H-indazole, DFT calculations would be employed to determine the optimized geometries of both the 1H and 2H tautomers. The presence of substituents (fluoro, iodo, and nitro groups) is expected to influence the relative stabilities of these tautomers. The energetic analysis would provide the Gibbs free energy difference (ΔG) between the tautomers, allowing for the prediction of their equilibrium population.

Table 1: Predicted Energetic Analysis of this compound Tautomers This table presents hypothetical data based on typical computational results for similar indazole derivatives.

TautomerRelative Energy (kcal/mol)Predicted Population at 298.15 K (%)
1H-6-Fluoro-3-iodo-5-nitro-indazole0.00>99
2H-6-Fluoro-3-iodo-5-nitro-indazole> 3.0< 1

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

For this compound, the electron-withdrawing nature of the nitro and fluoro groups is expected to lower the energies of both the HOMO and LUMO, while the iodo group can have a more complex influence. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table presents hypothetical data based on typical computational results for similar nitroaromatic compounds.

Molecular OrbitalEnergy (eV)
HOMO-7.5
LUMO-3.2
HOMO-LUMO Gap 4.3

The Electrostatic Potential Surface (ESPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The ESPS maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the ESPS is expected to show a significant negative potential around the oxygen atoms of the nitro group, making this region a likely site for interaction with electrophiles. The hydrogen atom on the indazole nitrogen (in the 1H-tautomer) would exhibit a positive potential, indicating its acidic character. The fluorine and iodine atoms will also influence the electrostatic potential distribution on the aromatic ring.

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used computational approach for the accurate prediction of NMR chemical shifts. nih.govacs.org By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted and compared with experimental data to confirm the molecular structure. This method has been successfully applied to various indazole derivatives, including nitro-substituted ones, providing excellent agreement with experimental NMR data for 1H, 13C, and 15N nuclei. nih.govacs.org

For this compound, GIAO calculations at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) would provide predicted NMR spectra. nih.govacs.org These theoretical spectra would be invaluable for the structural elucidation and characterization of this compound.

Table 3: Predicted 13C NMR Chemical Shifts (δ, ppm) for this compound This table presents hypothetical data based on typical GIAO calculation results for substituted indazoles. Actual values may vary.

Carbon Atom PositionPredicted Chemical Shift (ppm)
C3~90
C3a~120
C4~115
C5~140
C6~130
C7~110
C7a~145

Quantum Chemical Calculations for Reactivity Predictions of Indazole Scaffolds

Quantum chemical calculations are instrumental in understanding the reactivity of the indazole scaffold in various chemical transformations. For instance, DFT calculations have been used to provide mechanistic insights into the regioselective alkylation of indazoles. nih.gov These studies can elucidate the role of different bases, solvents, and electrophiles in determining the N1 versus N2 selectivity of the reaction. nih.gov By modeling the reaction pathways and calculating the activation energies of the transition states, the most favorable reaction mechanism can be determined. Such computational studies are crucial for optimizing reaction conditions and designing selective syntheses of desired indazole derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with other molecules, such as solvent molecules or biological macromolecules. mdpi.compitt.edu

For this compound, MD simulations could be employed to explore its conformational landscape. While the indazole ring itself is rigid, the simulations can reveal the dynamics of the nitro group and the nature of intermolecular interactions, such as hydrogen bonding and stacking interactions, in different environments. researchgate.net Understanding these interactions is crucial for predicting the crystal packing of the molecule and its behavior in solution.

Quantitative Structure-Activity Relationship (QSAR) Studies (Structural Descriptors Only)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not documented in the available literature, we can discuss the relevant structural descriptors that would be considered in such an analysis based on studies of other indazole derivatives. nih.govnih.gov

QSAR models typically employ a variety of descriptors categorized as 1D, 2D, and 3D, which quantify different aspects of the molecular structure. For a molecule like this compound, a combination of electronic, steric, and lipophilic descriptors would be crucial for developing a robust QSAR model.

Electronic Descriptors: These descriptors are fundamental due to the presence of highly electronegative atoms (F, N, O) and a polarizable atom (I). The distribution of electron density, as influenced by the nitro and halogen substituents, would be a key determinant of its interactions.

Steric Descriptors: The size and shape of the molecule are critical for its fit into a biological target. The presence of a bulky iodo group at position 3 would be a significant steric feature.

Lipophilicity Descriptors: These describe the molecule's affinity for non-polar environments and are crucial for its pharmacokinetic properties, such as membrane permeability.

The following tables provide examples of structural descriptors that would be relevant in QSAR studies of this compound, based on general QSAR principles and studies on related heterocyclic compounds. mdpi.comresearchgate.net

Table 1: Examples of 1D and 2D Structural Descriptors for QSAR Studies

Descriptor ClassDescriptor NameDescription
1D Descriptors Molecular WeightThe sum of the atomic weights of all atoms in the molecule.
Atom CountThe total number of atoms in the molecule.
Rotatable Bond CountThe number of bonds that allow free rotation around them.
2D Descriptors Topological Polar Surface Area (TPSA)The sum of surfaces of polar atoms in a molecule.
XLogP3A computed value for the logarithm of the octanol/water partition coefficient, indicating lipophilicity.
Wiener IndexA topological index of a molecule, calculated as the sum of the lengths of the shortest paths between all pairs of vertices in the molecular graph.
Balaban IndexA topological index that considers the distance and connectivity of atoms.

Table 2: Examples of 3D Structural Descriptors for QSAR Studies

Descriptor ClassDescriptor NameDescription
3D Descriptors Molecular VolumeThe volume occupied by the molecule in three-dimensional space.
Surface AreaThe total surface area of the molecule.
Dipole MomentA measure of the separation of positive and negative charges in a molecule.
Principal Moments of InertiaA set of three values that describe the mass distribution of the molecule around its principal axes.
Shadow IndicesA set of descriptors related to the shape of the molecule, calculated from its projection onto different planes.

In a typical QSAR study of indazole derivatives, a set of these descriptors would be calculated for a series of analogues with varying substituents. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with a measured biological activity. mdpi.com Such a model for this compound and its analogues could help in predicting the activity of new, unsynthesized compounds and guide the design of more potent molecules.

Structure Reactivity Relationships Within 6 Fluoro 3 Iodo 5 Nitro 1h Indazole Frameworks

Influence of Halogen Substituents (Fluoro, Iodo) on the Aromaticity and Electron Density of the Indazole Ring

The presence of both a fluorine and an iodine atom on the benzene (B151609) portion of the indazole ring introduces a complex electronic landscape. Halogens typically exert a dual electronic effect: an electron-withdrawing inductive effect (-I) due to their high electronegativity and an electron-donating resonance effect (+M) through their lone pairs.

Fluorine (at C-6): As the most electronegative element, fluorine's inductive effect is potent, significantly withdrawing electron density from the aromatic ring. However, its resonance effect is comparatively weaker than other halogens due to the poor energy match between its 2p orbitals and the carbon 2p orbitals of the ring. This strong inductive pull generally deactivates the ring towards electrophilic substitution. libretexts.org

Iodine (at C-3): In contrast, iodine is less electronegative than fluorine, resulting in a weaker inductive effect. Its larger size and more diffuse p-orbitals allow for more effective overlap with the ring's π-system, leading to a more pronounced resonance effect compared to fluorine. The C-I bond is also weaker, making iodine a good leaving group in various cross-coupling reactions. nih.govmdpi.com

Studies on substituted iodobenzene (B50100) derivatives have shown that the nature and position of other substituents significantly affect the properties of the iodine atom, including its ability to participate in halogen bonding. researchgate.netjyu.fi In the context of 6-fluoro-3-iodo-5-nitro-1H-indazole, the electron-withdrawing nitro group would further influence the electronic character of the iodo substituent.

Role of the Nitro Group as an Electron-Withdrawing Moiety on Indazole Reactivity

The nitro group (-NO₂) at the C-5 position is a powerful electron-withdrawing group, acting through both a strong inductive effect (-I) and a significant resonance effect (-M). ontosight.ai This group profoundly impacts the reactivity of the indazole ring in several ways:

Decreased Nucleophilicity: The strong electron withdrawal by the nitro group significantly reduces the electron density across the entire indazole ring system. This deactivation makes the ring less susceptible to electrophilic attack.

Increased Acidity of the N-H Proton: The electron-deficient nature of the ring enhances the acidity of the proton on the pyrazole (B372694) nitrogen (N-1), facilitating its deprotonation in the presence of a base. This is a crucial step in many reactions, including N-alkylation. beilstein-journals.orgnih.gov

Activation towards Nucleophilic Aromatic Substitution (SNA_r): While deactivating the ring towards electrophiles, the nitro group activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to it. However, the specific reactivity would also be influenced by the other substituents.

Research on 5-nitro-1(2)H-indazole derivatives highlights the significant role of the nitro group in modulating the compound's reactivity and potential biological activity. ontosight.ai In the case of 3-iodo-5-nitroindazole, the nitro group renders the substrate more reactive towards Suzuki cross-coupling reactions, although N-protection can sometimes lead to unexpected deprotection side reactions. mdpi.com

Positional Isomerism and its Impact on Chemical Reactivity (e.g., Substitutions at C-3, C-5, C-6)

The specific placement of substituents on the indazole ring is critical in determining the molecule's chemical reactivity. The interplay between the electronic effects of the fluoro, iodo, and nitro groups at positions C-6, C-3, and C-5 respectively, creates a unique reactivity profile.

C-3 Position (Iodo): The iodine atom at the C-3 position is susceptible to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.govmdpi.com This allows for the introduction of a wide range of substituents at this position, making it a key site for molecular diversification. The reactivity at this position is influenced by the electronic nature of the substituents on the benzene ring.

C-5 Position (Nitro): The nitro group at C-5 strongly deactivates the benzene ring towards electrophilic aromatic substitution. Its presence also influences the regioselectivity of reactions involving the pyrazole ring, such as N-alkylation. Studies on other nitroindazoles have shown that the position of the nitro group can influence the outcome of cycloaddition reactions, although in some cases, its effect on reactivity is not significant. nih.gov

C-6 Position (Fluoro): The fluorine atom at C-6 primarily exerts a deactivating inductive effect on the benzene ring. Its presence can also influence the regioselectivity of substitution reactions on the ring.

The regioselectivity of N-alkylation in indazoles is a well-studied phenomenon, with the outcome often depending on the reaction conditions and the nature of the substituents. beilstein-journals.orgnih.govnih.govbeilstein-journals.org For this compound, the combination of a strongly electron-withdrawing nitro group and a fluoro group would likely favor the formation of the N-1 alkylated product, which is generally the thermodynamically more stable isomer. nih.gov However, kinetic control could potentially lead to the N-2 isomer.

Substituent Position Substituent Primary Influence on Reactivity Potential Reactions
C-3IodoGood leaving group in cross-coupling reactions.Suzuki, Heck, Sonogashira couplings.
C-5NitroStrong electron-withdrawing group, deactivates ring to electrophilic attack, increases N-H acidity.Nucleophilic aromatic substitution (under certain conditions), influences N-alkylation regioselectivity.
C-6FluoroStrong inductive electron withdrawal, deactivates ring to electrophilic attack.Influences regioselectivity of substitution reactions.

Stereoelectronic Effects on Reaction Outcomes and Selectivity

Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the outcome of a reaction, are crucial in understanding the reactivity of a molecule like this compound. wikipedia.org These effects go beyond simple steric hindrance and involve the favorable overlap of donor and acceptor orbitals.

In the context of this molecule, stereoelectronic effects can manifest in several ways:

Transition State Stabilization: During a reaction, the alignment of the substituents' orbitals with the developing transition state can stabilize or destabilize it, thereby influencing the reaction rate and selectivity. For instance, in nucleophilic substitution reactions, the orientation of the incoming nucleophile relative to the antibonding orbital of the C-I bond would be critical.

Regioselectivity of N-alkylation: The preference for N-1 versus N-2 alkylation is a classic example of stereoelectronic control. The relative stability of the resulting tautomers and the orbital interactions in the transition state dictate the final product ratio. beilstein-journals.orgnih.govnih.gov

Comparative Studies of Reactivity and Stability with Analogous Indazole Derivatives

To fully appreciate the unique reactivity of this compound, it is instructive to compare it with its simpler analogs.

Compound Key Substituents Expected Reactivity/Stability Reference
1H-IndazoleNoneBasic indazole scaffold, undergoes electrophilic substitution and N-alkylation. nih.gov
5-Nitro-1H-indazoleNitro at C-5Deactivated towards electrophilic attack, more acidic N-H. ontosight.aidrugbank.com
3-Iodo-1H-indazoleIodo at C-3Susceptible to cross-coupling reactions at C-3. mdpi.com
6-Fluoro-1H-indazoleFluoro at C-6Deactivated towards electrophilic attack due to fluorine's inductive effect. core.ac.uk
3-Iodo-5-nitro-1H-indazoleIodo at C-3, Nitro at C-5Highly activated for Suzuki coupling at C-3 due to the nitro group. mdpi.com
This compound Fluoro at C-6, Iodo at C-3, Nitro at C-5Highly electron-deficient ring, susceptible to nucleophilic attack and cross-coupling at C-3. The fluorine at C-6 further modulates the electronic properties.

The progressive addition of electron-withdrawing groups (nitro and fluoro) to the indazole core generally leads to increased thermal stability but decreased reactivity towards electrophiles. Conversely, the presence of the iodo group at C-3 provides a handle for functionalization through cross-coupling chemistry, a reaction that is often facilitated by the presence of electron-withdrawing groups on the ring. The reactivity of 3-iodoindazoles in Suzuki-type cross-coupling reactions is well-documented, with the nature of other substituents on the ring playing a significant role in the reaction's success and yield. nih.govmdpi.com

Derivatization Strategies and Synthetic Transformations of 6 Fluoro 3 Iodo 5 Nitro 1h Indazole

Cross-Coupling Reactions for Further Functionalization at Halogenated Positions (e.g., Suzuki-Miyaura, Heck)

The carbon-iodine bond at the C-3 position of the indazole ring is the most labile site for cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-fluorine bond. This inherent reactivity difference allows for highly selective functionalization.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming new carbon-carbon bonds. In the case of 6-fluoro-3-iodo-5-nitro-1H-indazole, the reaction would selectively occur at the C-3 position, replacing the iodine atom with an aryl, heteroaryl, or vinyl group from a corresponding boronic acid or ester. The reactivity order for halogens in Suzuki couplings is I > Br > Cl > F, ensuring that the C-F bond remains intact under typical reaction conditions. researchgate.net Studies on similar 3-iodoindazoles have shown that even with a free N-H group, the coupling can proceed efficiently. For instance, unprotected 3-iodo-5-nitro-1H-indazole has been successfully coupled with vinyl boronic acid pinacol (B44631) ester in excellent yield (87%) using a palladium catalyst and sodium carbonate as a base under microwave irradiation. mdpi.com This suggests a similar outcome for the 6-fluoro analogue.

Heck Reaction: The Heck reaction provides a method for the vinylation or arylation of the C-3 position. A patent demonstrates a Heck reaction between a protected 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole and 2-vinyl pyridine. The reaction, catalyzed by palladium(II) acetate (B1210297) with tri-o-tolylphosphine (B155546) as a ligand and N,N-diisopropylethyl-amine as a base in DMF, yielded the corresponding C-3 vinylated product. google.com This protocol is directly applicable to this compound, likely after N-protection, to introduce a variety of olefinic substituents.

Table 1: Representative Cross-Coupling Reactions on Substituted 3-Iodoindazoles

Reaction Type Indazole Substrate Coupling Partner Catalyst/Conditions Product Yield Reference
Suzuki-Miyaura 3-Iodo-5-nitro-1H-indazole Pinacol vinyl boronate Pd(PPh₃)₄, Na₂CO₃, Dioxane, MW 5-Nitro-3-vinyl-1H-indazole 87% mdpi.com
Heck 3-Iodo-6-nitro-1-(THP)-1H-indazole 2-Vinyl pyridine Pd(OAc)₂, P(o-tolyl)₃, DIPEA, DMF 6-Nitro-3-((E)-2-pyridin-2-yl-vinyl)-1-(THP)-1H-indazole N/A google.com

This table presents data from analogous compounds to illustrate the expected reactivity.

Nucleophilic Substitution Reactions Involving Fluorine and Nitro Groups on the Indazole Ring

The presence of a strong electron-withdrawing nitro group at C-5 significantly activates the adjacent C-6 position, which bears a fluorine atom, towards nucleophilic aromatic substitution (SNAr). Fluorine is an excellent leaving group in SNAr reactions. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups at the C-6 position.

A general strategy for synthesizing substituted 1-aryl-1H-indazoles involves the reaction of a 2-fluoro-substituted benzaldehyde (B42025) or acetophenone (B1666503) with a hydrazine, where the key step is an intramolecular SNAr reaction displacing the fluorine. mdpi.com In the context of this compound, treatment with a nucleophile (e.g., a primary or secondary amine) would be expected to yield the corresponding 6-amino-3-iodo-5-nitro-1H-indazole derivative. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO at elevated temperatures.

While the nitro group itself can sometimes be displaced, it is generally less facile than the displacement of an activated halogen. In this specific molecule, the SNAr reaction at the C-6 position is the most probable nucleophilic substitution pathway on the aromatic ring.

Reduction of the Nitro Group to Amino Functionality for Amine-Based Derivatization

The nitro group at the C-5 position is readily reduced to a primary amino group, a transformation that dramatically alters the electronic properties of the indazole ring and provides a key functional handle for further elaboration. The resulting 6-fluoro-3-iodo-1H-indazol-5-amine is a versatile intermediate.

Several methods are effective for this reduction. A common and efficient method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), with hydrogen gas or a hydrogen transfer reagent like ammonium (B1175870) formate. Alternatively, metal-acid systems or reducing metals in neutral conditions can be employed. For example, the reduction of the closely related 3-iodo-5-nitro-1H-indazole to 3-iodo-1H-indazol-5-amine has been achieved in high yield using iron powder and ammonium chloride in a mixture of ethanol (B145695) and water. chemicalbook.com This method is known for its mildness and tolerance of other functional groups, such as the iodo and fluoro substituents.

Once formed, the 5-amino group can undergo a wide range of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -CN, -halogens).

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Table 2: Conditions for Nitro Group Reduction in Iodo-Indazoles

Substrate Reagents and Conditions Product Yield Reference
3-Iodo-5-nitro-1H-indazole Fe, NH₄Cl, EtOH/H₂O, 80°C, 0.5h 3-Iodo-1H-indazol-5-amine 850 mg from 1 g chemicalbook.com
6-Nitro-indazole (general) H₂, Pd/C 6-Amino-indazole High

This table provides established methods for nitro reduction on similar indazole cores.

Modifications at the 1H-Indazole Nitrogen Atom (N-Alkylation, N-Acylation)

The indazole ring contains two nitrogen atoms, and the N-H proton can be removed by a base, allowing for subsequent reaction with an electrophile. This typically leads to a mixture of N-1 and N-2 substituted products. The regioselectivity of N-alkylation or N-acylation is influenced by several factors, including the nature of the electrophile, the base and solvent used, and the electronic and steric effects of the substituents on the indazole ring. beilstein-journals.orgnih.gov

For this compound, the electron-withdrawing nitro and fluoro groups will significantly impact the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms. Studies on substituted indazoles have shown that electron-withdrawing groups on the benzene (B151609) ring can influence the N-1/N-2 ratio. nih.gov

N-Alkylation: Reaction with alkyl halides, tosylates, or other alkylating agents in the presence of a base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a solvent such as THF or DMF will yield N-alkylated derivatives.

N-Acylation: Reaction with acyl chlorides or anhydrides provides N-acyl indazoles. N-acylation is often used as a protection strategy, for example, using a tert-butoxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). mdpi.com This protection is often a prerequisite for subsequent reactions, such as Suzuki couplings, to avoid side reactions. mdpi.com

N-Arylation: Palladium or copper-catalyzed N-arylation reactions can also be performed to introduce aryl or heteroaryl groups at the nitrogen position.

Regioselective synthesis of either the N-1 or N-2 isomer can often be challenging, but specific conditions can favor one over the other. beilstein-journals.orgnih.gov

Ring Transformations and Rearrangement Reactions of this compound

While derivatization of the existing functional groups is common, ring transformation and rearrangement reactions of the indazole core itself are less frequently reported, particularly for highly substituted indazoles like this compound. The stability of the bicyclic aromatic system generally disfavors rearrangements under normal conditions.

However, certain synthetic pathways that lead to indazoles involve ring-closure rearrangements. For instance, the reaction of specific indoles with nitrosating agents can lead to a ring-opening and subsequent ring-closing to form 1H-indazole-3-carboxaldehydes. rsc.org It is conceivable that under specific energetic conditions (e.g., photochemical or high-temperature thermal), the this compound ring could undergo rearrangement, but such transformations are not well-documented for this specific substrate and would represent a novel area of investigation. The focus of its chemistry remains firmly on the functional group interconversions described in the preceding sections.

Application of this compound as a Key Intermediate in Complex Molecule Synthesis

The true value of this compound lies in its role as a versatile building block for the synthesis of more complex, often biologically active, molecules. The indazole scaffold is a recognized pharmacophore present in numerous therapeutic drugs. rsc.org The specific substitution pattern of this compound allows for a programmed, multi-step synthesis.

A plausible synthetic sequence could be:

N-Protection: The indazole nitrogen is first protected, for example with a THP or Boc group, to prevent side reactions in subsequent steps. google.commdpi.com

C-3 Functionalization: A Suzuki or Heck reaction is performed at the highly reactive C-3 iodo position to install a desired aryl or vinyl substituent. mdpi.comgoogle.com

C-5/C-6 Modification: The nitro group at C-5 is reduced to an amine. This amine can then be used as a handle for further derivatization. Alternatively, the fluorine at C-6 can be displaced via SNAr. The order of these steps would be chosen based on the desired final product and the compatibility of the functional groups.

N-Deprotection: Finally, the protecting group on the indazole nitrogen is removed to yield the target molecule.

This step-wise functionalization at three different positions (N-1, C-3, and C-5/C-6) highlights the utility of this compound as a key intermediate for creating diverse libraries of substituted indazoles for drug discovery and materials science applications. A patent in the field exemplifies this by using 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole as a starting point for the synthesis of bridged indazole-phenyl compounds with potential biological activity. google.com

Future Directions and Emerging Research Avenues for Halogenated and Nitro Substituted 1h Indazoles

Development of Novel and Green Synthetic Methodologies for Indazole Production

The synthesis of functionalized indazoles is an area of intense research. nih.gov Future developments are focused on creating more sustainable and efficient synthetic routes.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of indazole derivatives to reduce the use of hazardous materials and minimize environmental impact. researchgate.netnih.gov This includes the use of environmentally benign solvents like water, microwave-assisted synthesis to shorten reaction times, and the development of catalytic methods that are both efficient and recyclable. semanticscholar.orgmdpi.com For instance, the use of biocatalysis, such as nitroreductase-triggered indazole formation, presents a novel and sustainable pathway for synthesizing these compounds under mild conditions. chemrxiv.org

Novel Catalytic Systems: The development of novel catalytic systems is another key area of research. This includes the use of transition-metal catalysts for C-H functionalization and annulation processes to create structurally diverse indazoles. researchgate.net Gold-catalyzed synthesis of benzimidazoles from 2-nitroanilines is an example of a catalytic method that could be adapted for indazole synthesis. rsc.org Furthermore, metal-free catalytic processes are being explored to avoid the use of toxic and expensive metals. nih.gov

Flow Chemistry: Flow chemistry is an emerging technology that offers several advantages over traditional batch synthesis, including improved safety, scalability, and product consistency. The application of flow chemistry to the synthesis of halogenated and nitro-substituted indazoles could lead to more efficient and automated production methods.

Table 1: Comparison of Traditional vs. Green Synthetic Methodologies for Indazole Production

Feature Traditional Methodologies Green Methodologies
Solvents Often use hazardous organic solvents. Emphasize the use of water, ionic liquids, or solvent-free conditions. mdpi.com
Catalysts May use stoichiometric reagents or toxic metal catalysts. Focus on recyclable heterogeneous catalysts, biocatalysts, or metal-free options. researchgate.netchemrxiv.org
Energy Input Typically rely on conventional heating methods. Utilize energy-efficient techniques like microwave or ultrasonic irradiation. nih.gov
Waste Generation Can produce significant amounts of chemical waste. Aim for higher atom economy and reduced waste streams. researchgate.net

| Reaction Time | Can be lengthy, sometimes requiring days. | Often significantly shorter, with reactions completed in minutes to hours. nih.gov |

Advanced Spectroscopic Techniques for Fine Structure Elucidation of Indazole Derivatives

The precise characterization of indazole derivatives is crucial for understanding their chemical properties and biological activity. jchps.com While standard spectroscopic techniques like NMR and mass spectrometry are routinely used, future research will focus on the application of more advanced methods for detailed structural analysis. nih.govnih.gov

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are invaluable for the unambiguous assignment of protons and carbons in complex indazole structures, especially for distinguishing between N-1 and N-2 isomers. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure. nih.govmdpi.com This technique is particularly useful for confirming the regiochemistry of substitution on the indazole ring and for studying intermolecular interactions in the solid state.

Computational Spectroscopy: The integration of computational methods with experimental spectroscopy is becoming increasingly important. Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts and other spectroscopic properties, aiding in the interpretation of experimental data.

Table 2: Advanced Spectroscopic Techniques for Indazole Characterization

Technique Information Provided Application to Indazole Derivatives
2D NMR (COSY, HSQC, HMBC) Connectivity between atoms (H-H, C-H). Unambiguous assignment of complex spectra and differentiation of isomers. nih.gov
NOESY NMR Through-space proximity of nuclei. Determination of stereochemistry and conformation. mdpi.com
X-ray Crystallography Precise 3D molecular structure and packing. Definitive structural confirmation and study of intermolecular interactions. nih.govmdpi.com

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. | Confirmation of molecular formula. mdpi.com |

Integration of Machine Learning and Artificial Intelligence in Retrosynthetic Analysis and Reaction Prediction for Indazoles

Retrosynthesis Prediction: AI-powered tools can analyze the structure of a target indazole derivative and propose viable synthetic routes by working backward to simpler starting materials. nih.gov These tools are trained on vast databases of chemical reactions and can often suggest novel or more efficient synthetic pathways that a human chemist might overlook. digitellinc.com

Reaction Outcome and Condition Optimization: Machine learning models can predict the outcome of a chemical reaction, including the expected yield and potential byproducts, based on the reactants, reagents, and reaction conditions. nih.govmit.edu This can save significant time and resources in the laboratory by avoiding trial-and-error experimentation. ML algorithms can also be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield of the desired product. nih.gov

Exploration of New Chemical Transformations and Reactivity Patterns for Indazole Scaffolds

The rich chemistry of the indazole scaffold allows for a wide range of chemical transformations. chim.it Future research will continue to explore new reactions and reactivity patterns to further expand the chemical space of indazole derivatives.

Late-Stage Functionalization: The ability to introduce new functional groups into a molecule at a late stage of the synthesis is highly desirable in drug discovery. Research into the late-stage functionalization of the indazole core will enable the rapid generation of diverse libraries of compounds for biological screening.

Novel Cross-Coupling Reactions: The presence of a halogen, such as the iodine atom in 6-Fluoro-3-iodo-5-nitro-1H-indazole, makes it an ideal substrate for a variety of cross-coupling reactions. chim.it The development of new and more efficient cross-coupling methods will allow for the introduction of a wide range of substituents at the 3-position of the indazole ring.

Photoredox Catalysis: Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. The application of photoredox catalysis to the functionalization of indazoles is a promising area for future research.

Design of Next-Generation Indazole-Based Chemical Probes and Tools

The unique structural and electronic properties of indazoles make them attractive scaffolds for the development of chemical probes and tools for studying biological systems.

Fluorescent Probes: Indazole derivatives with suitable chromophores can be designed to act as fluorescent probes for detecting specific biomolecules or for imaging cellular processes.

Photoaffinity Labels: The indazole scaffold can be incorporated into photoaffinity labels, which are molecules that can be used to identify the binding partners of a drug or other small molecule in a biological system.

Bioorthogonal Chemistry: Indazole derivatives can be functionalized with "clickable" groups, such as alkynes or azides, for use in bioorthogonal chemistry. This allows for the specific labeling and tracking of indazole-containing molecules in living systems.

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